molecular formula C17H19N B1600448 1-(2-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 30345-80-3

1-(2-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1600448
CAS No.: 30345-80-3
M. Wt: 237.34 g/mol
InChI Key: GRMICLNWSXHBEE-UHFFFAOYSA-N
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Description

1-(2-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline is an organic compound belonging to the class of tetrahydroisoquinolines. These compounds are characterized by a tetrahydroisoquinoline core structure, which is a bicyclic system consisting of a benzene ring fused to a tetrahydropyridine ring. The presence of a 2-methylbenzyl group attached to the nitrogen atom of the tetrahydroisoquinoline core adds to its structural complexity and potential biological activity.

Preparation Methods

The synthesis of 1-(2-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, which is a cyclization reaction between a β-arylethylamine and an aldehyde or ketone. In this case, 2-methylbenzylamine can react with an appropriate aldehyde under acidic conditions to form the desired tetrahydroisoquinoline derivative.

Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(2-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its dihydro or fully reduced forms. Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various substituents. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.

    Nucleophilic Addition: The compound can undergo nucleophilic addition reactions at the carbonyl group if present, leading to the formation of various derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and natural product analogs.

    Biology: The compound exhibits biological activity and has been investigated for its potential as a pharmacological agent.

    Medicine: Research has explored its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: The compound’s unique structure makes it valuable in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline can be compared with other tetrahydroisoquinoline derivatives, such as:

    1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Lacks the methyl group on the benzyl moiety, which may affect its biological activity and chemical reactivity.

    1-(2-Chlorobenzyl)-1,2,3,4-tetrahydroisoquinoline: The presence of a chlorine atom can influence its electronic properties and reactivity.

    1-(2-Methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline: The methoxy group can enhance its solubility and alter its pharmacokinetic properties.

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N/c1-13-6-2-3-8-15(13)12-17-16-9-5-4-7-14(16)10-11-18-17/h2-9,17-18H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMICLNWSXHBEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2C3=CC=CC=C3CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40455479
Record name 1-(2-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30345-80-3
Record name 1-(2-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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